Synthesis and characterization of Dimethyl phthalimidomethylphosphonate
Synthesis and characterization of Dimethyl phthalimidomethylphosphonate
An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl Phthalimidomethylphosphonate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl Phthalimidomethylphosphonate (CAS No. 28447-26-9). As a member of the α-aminophosphonate class of organophosphorus compounds, this molecule holds significant interest for researchers in medicinal chemistry and drug development due to the role of α-aminophosphonates as structural analogs of α-amino acids. This document details a robust synthetic protocol based on the principles of the Kabachnik-Fields and Pudovik reactions, outlines a complete workflow for its purification and characterization, and provides an in-depth analysis of the expected spectroscopic data. The methodologies are presented with a focus on the underlying chemical principles to provide field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of α-Aminophosphonates
α-Aminophosphonates are a class of organophosphorus compounds characterized by a phosphonate group and an amino group attached to the same carbon atom. They are considered crucial isosteres of α-amino acids, where the tetrahedral phosphonate moiety replaces the planar carboxylic acid group. This structural analogy allows them to act as antagonists or inhibitors in various biological pathways by mimicking natural amino acids. Their applications are widespread, ranging from potential enzyme inhibitors and peptide mimetics to herbicides and pharmaceuticals.
Dimethyl phthalimidomethylphosphonate serves as an excellent model compound within this class. The phthalimido group acts as a masked primary amine, a common strategy in organic synthesis employed by the Gabriel synthesis. Understanding the synthesis and definitive characterization of this molecule provides a foundational framework for the exploration of more complex and novel α-aminophosphonates.
Synthesis of Dimethyl Phthalimidomethylphosphonate
The formation of the critical C-P bond in α-aminophosphonates is most effectively achieved through the Kabachnik-Fields reaction , a three-component condensation involving an amine, a carbonyl compound, and a dialkyl phosphite.[1][2][3] The synthesis of the title compound is efficiently executed via a two-step process that embodies the principles of this reaction, wherein a stable intermediate, N-(hydroxymethyl)phthalimide, is first isolated and then reacted with dimethyl phosphite in a subsequent Pudovik reaction .[4][5]
Causality of the Synthetic Strategy
This two-step approach is preferred for several reasons:
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Stability of Intermediates: Unlike the transient imines formed in many one-pot Kabachnik-Fields reactions, N-(hydroxymethyl)phthalimide is a stable, isolable solid. This allows for its purification before the C-P bond formation step, leading to a cleaner final product and higher overall yield.
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Reaction Control: Separating the hydroxymethylation from the phosphonylation allows for the optimization of reaction conditions for each distinct mechanistic step, avoiding competing side reactions.
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Mechanism: The first step is a base-catalyzed addition of the phthalimide anion to formaldehyde. The second step is the Pudovik reaction, a nucleophilic addition of dimethyl phosphite to the electrophilic carbon of the hydroxymethyl intermediate, typically activated by an acid or base catalyst, followed by dehydration.
Synthetic Scheme
The overall reaction is as follows:
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(hydroxymethyl)phthalimide
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Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add phthalimide (14.7 g, 0.1 mol) and potassium carbonate (1.38 g, 0.01 mol) to 100 mL of deionized water.
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Reaction Initiation: Stir the suspension at room temperature and add a 37% aqueous solution of formaldehyde (12.2 mL, 0.15 mol) dropwise over 15 minutes.[6]
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Reaction Progression: Stir the mixture at room temperature for 4-6 hours. The initial suspension will gradually dissolve and then a white precipitate of the product will form.
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Isolation and Purification: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 30 mL).
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Drying: Dry the product in a vacuum oven at 50°C to a constant weight. A typical yield is 85-90%. The product is sufficiently pure for the next step.
Step 2: Synthesis of Dimethyl phthalimidomethylphosphonate
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Reagent Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine N-(hydroxymethyl)phthalimide (8.85 g, 0.05 mol) and dimethyl phosphite (11.0 g, 0.1 mol, 2 equivalents).
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Reaction Conditions: Heat the mixture in an oil bath at 110-120°C with vigorous stirring. The solid will slowly dissolve as the reaction progresses.
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Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent. The reaction is typically complete within 3-5 hours.
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Work-up: Allow the reaction mixture to cool to room temperature. The mixture will be a viscous oil or may begin to solidify. Add 50 mL of diethyl ether and stir to induce precipitation of the product.
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Isolation and Purification: Cool the flask in an ice bath. Collect the resulting white crystalline solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) to remove excess dimethyl phosphite.
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Recrystallization: For high purity, recrystallize the crude product from a minimal amount of hot toluene or isopropanol.
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Drying: Dry the purified white crystals in a vacuum oven at 60°C. A typical yield is 75-85%.
Characterization and Data Analysis
Definitive characterization is essential to confirm the structure and purity of the synthesized Dimethyl phthalimidomethylphosphonate. The following workflow provides a self-validating system for analysis.
Caption: Experimental workflow for product characterization.
Physical Properties and Spectroscopic Data
The following table summarizes the key physical and expected spectroscopic data for Dimethyl phthalimidomethylphosphonate.
| Parameter | Value / Expected Value | Significance |
| CAS Number | 28447-26-9 | Unique chemical identifier. |
| Molecular Formula | C₁₁H₁₂NO₅P | Confirmed by Mass Spectrometry. |
| Molecular Weight | 269.19 g/mol | Confirmed by Mass Spectrometry. |
| Appearance | White crystalline solid | Initial purity assessment. |
| Melting Point | 115-116 °C | Sharp melting point indicates high purity. |
| ¹H NMR (CDCl₃) | δ 7.8-8.0 (m, 4H, Ar-H), δ 4.15 (d, ²JP-H ≈ 12 Hz, 2H, N-CH₂-P), δ 3.80 (d, ³JP-H ≈ 11 Hz, 6H, O-CH₃) | Confirms proton environment and P-H coupling. |
| ¹³C NMR (CDCl₃) | δ 167 (C=O), δ 134, 132, 124 (Ar-C), δ 54 (d, ²JP-C ≈ 7 Hz, O-CH₃), δ 37 (d, ¹JP-C ≈ 155 Hz, N-CH₂-P) | Confirms carbon skeleton and C-P coupling.[7] |
| ³¹P NMR (CDCl₃) | δ 18-22 ppm | Characteristic shift for phosphonates.[8][9] |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1770 & ~1715 (C=O imide, asym/sym), ~1250 (P=O), ~1030 (P-O-C) | Confirms presence of key functional groups.[10] |
| Mass Spec (EI) | m/z 269 (M⁺), 160 (M - PO(OCH₃)₂) | Confirms molecular weight and key fragmentation. |
Interpretation of Spectroscopic Data
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¹H NMR Spectroscopy: The spectrum is expected to be highly characteristic. The four aromatic protons of the phthalimide group will appear as a complex multiplet in the downfield region (7.8-8.0 ppm). The two protons of the central methylene (CH₂) group are chemically equivalent but are coupled to the phosphorus atom, resulting in a clean doublet with a coupling constant (²JP-H) of approximately 12 Hz. The six protons of the two equivalent methoxy (OCH₃) groups will also be coupled to the phosphorus, appearing as a larger doublet with a ³JP-H of around 11 Hz.
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¹³C NMR Spectroscopy: The carbon spectrum will show the imide carbonyl carbons around 167 ppm. The aromatic carbons will appear in their typical region (124-134 ppm). The most diagnostic signals are the carbons coupled to phosphorus. The methoxy carbons will appear as a doublet around 54 ppm due to two-bond coupling to phosphorus. The central methylene carbon (N-CH₂-P) will show a large one-bond coupling constant (¹JP-C) of ~155 Hz, appearing as a doublet around 37 ppm.[7]
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³¹P NMR Spectroscopy: This is a definitive technique for phosphorus-containing compounds. A single peak in the proton-decoupled ³¹P NMR spectrum confirms the presence of a single phosphorus environment. The chemical shift, expected between +18 and +22 ppm relative to an 85% H₃PO₄ standard, is characteristic of an alkyl phosphonate.[8][9]
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FT-IR Spectroscopy: The infrared spectrum provides validation of the key functional groups. The two strong carbonyl stretching bands of the imide group are unmistakable, typically appearing around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric). The phosphoryl group (P=O) gives a very strong, sharp absorbance around 1250 cm⁻¹. Finally, the P-O-C stretch from the methoxy groups will be visible as a strong band near 1030 cm⁻¹.[10]
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Mass Spectrometry: Electron Ionization (EI) mass spectrometry should show a clear molecular ion (M⁺) peak at m/z = 269, confirming the molecular weight. A characteristic and often prominent fragment will be observed at m/z 160, corresponding to the [phthalimidomethyl]⁺ cation formed by the loss of the dimethyl phosphite radical, [•PO(OCH₃)₂].
Applications and Future Directions
Dimethyl phthalimidomethylphosphonate, with its protected amine functionality, is an ideal starting material for the synthesis of more complex molecules. The phthalimide group can be readily cleaved using hydrazine (the Ing-Manske procedure) to yield the free aminomethylphosphonate, a versatile building block for:
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Peptidomimetics: Incorporation into peptide chains to create analogs with altered enzymatic stability and biological activity.
-
Enzyme Inhibitor Scaffolds: Serving as a core structure for the design of inhibitors for proteases and other enzymes that recognize amino acid substrates.
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Coordination Chemistry: The aminophosphonate ligand can be used to chelate metal ions for applications in catalysis or medical imaging.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound and its reagents.
-
Reagents: Formaldehyde is a known carcinogen and sensitizer; handle only in a well-ventilated fume hood. Dimethyl phosphite is corrosive and can cause burns; avoid contact with skin and eyes.
-
Product: While specific toxicity data for the title compound is limited, organophosphorus compounds should be handled with care. Avoid inhalation of dust and skin contact.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide has detailed a reliable and well-rationalized method for the synthesis of Dimethyl phthalimidomethylphosphonate, grounded in the established principles of the Kabachnik-Fields and Pudovik reactions. A comprehensive characterization workflow has been presented, along with an analysis of the expected spectroscopic data, providing a robust framework for structural verification and purity assessment. As a versatile synthetic intermediate, this compound serves as a valuable entry point for researchers exploring the rich and varied applications of α-aminophosphonates in medicinal chemistry and materials science.
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